molecular formula C8H15Cl2NO3 B8198450 2-Morpholinoethyl chloroacetate hydrochloride

2-Morpholinoethyl chloroacetate hydrochloride

Cat. No.: B8198450
M. Wt: 244.11 g/mol
InChI Key: HSUCJZWQZLSLMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Morpholinoethyl chloroacetate hydrochloride is a chemical compound with the molecular formula C8H15Cl2NO3. It is a derivative of morpholine, a heterocyclic amine that contains both amine and ether functional groups. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its reactivity and functional versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Morpholinoethyl chloroacetate hydrochloride typically involves the reaction of morpholine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, where the morpholine nitrogen attacks the carbonyl carbon of chloroacetyl chloride, resulting in the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure high yield and purity. The reaction conditions are optimized to maintain a controlled temperature and pressure, minimizing side reactions and maximizing the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Morpholinoethyl chloroacetate hydrochloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloroacetate group can be substituted by other nucleophiles, such as amines or thiols, to form new derivatives.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield alcohols.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols. The reaction is typically carried out in an organic solvent such as dichloromethane or acetonitrile.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.

Major Products Formed

    Nucleophilic Substitution: Produces various substituted morpholine derivatives.

    Hydrolysis: Yields morpholine, chloroacetic acid, and corresponding alcohols.

    Oxidation and Reduction: Forms oxides or alcohols depending on the reaction conditions.

Scientific Research Applications

2-Morpholinoethyl chloroacetate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Employed in the study of enzyme mechanisms and as a building block for biologically active compounds.

    Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of drugs with morpholine moieties.

    Industry: Applied in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Morpholinoethyl chloroacetate hydrochloride involves its reactivity as an electrophile due to the presence of the chloroacetate group. This allows it to participate in nucleophilic substitution reactions, forming covalent bonds with nucleophiles. The morpholine ring can also interact with various biological targets, contributing to its pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Chloroethyl)morpholine hydrochloride
  • 1-(2-Chloroethyl)piperidine hydrochloride
  • 4-(2-Hydroxyethyl)morpholine

Comparison

2-Morpholinoethyl chloroacetate hydrochloride is unique due to its chloroacetate group, which imparts distinct reactivity compared to other morpholine derivatives. This makes it particularly useful as an intermediate in the synthesis of pharmaceuticals and agrochemicals, where specific functional groups are required for biological activity.

Properties

IUPAC Name

2-morpholin-4-ylethyl 2-chloroacetate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14ClNO3.ClH/c9-7-8(11)13-6-3-10-1-4-12-5-2-10;/h1-7H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSUCJZWQZLSLMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCOC(=O)CCl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.